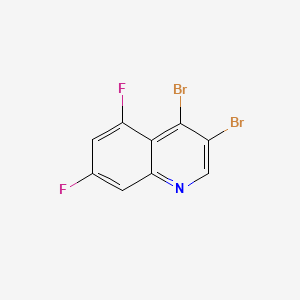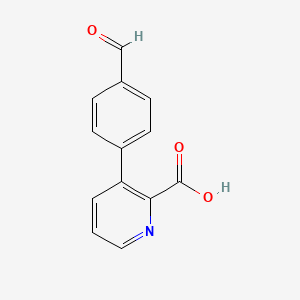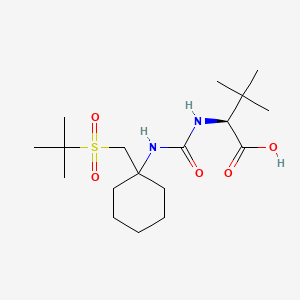
(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule. It contains a cyclohexyl group, a ureido group, and a carboxylic acid group. The presence of the (S)- prefix indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexyl group, the introduction of the ureido group, and the formation of the carboxylic acid group. The (S)- prefix indicates that the synthesis would need to be enantioselective, meaning it selectively produces one enantiomer of the chiral molecule over the other.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexyl group would provide a cyclic structure, the ureido group would introduce nitrogen atoms into the structure, and the carboxylic acid group would introduce oxygen atoms.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The ureido group could potentially participate in reactions with compounds containing carbonyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and ureido groups could increase its solubility in polar solvents like water.Scientific Research Applications
-
Preparation of Optically Pure Compounds
- Methods : The process involves a protease-catalysed selective hydrolysis in an emulsion in an aqueous medium at a controlled pH between about 6.5 and about 8.5 from racemic (RS)- - [(tert-butylsulphonyl)methyl]hydrocinnamic esters .
- Results : The result is the production of optically pure (S)- - [(tert-butylsulphonyl)methyl]hydrocinnamic acid .
-
Biosynthetic and Biodegradation Pathways
- Methods : The unique reactivity pattern of the tert-butyl group is explored for its potential application in biocatalytic processes .
- Results : The tert-butyl group’s unique reactivity pattern has been highlighted through its various applications, demonstrating its importance in both chemistry and biology .
-
- Methods : The synthesis involves the use of tert-butanesulfinamide as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives .
- Results : The method has been successful in creating a variety of chiral amines, demonstrating its versatility and utility in organic synthesis .
-
Preparation of Hydrocinnamic Acid
- Methods : The process involves a protease-catalysed selective hydrolysis in an emulsion in an aqueous medium at a controlled pH between about 6.5 and about 8.5 from racemic (RS)- - [(tert-butylsulphonyl)methyl]hydrocinnamic esters .
- Results : The result is the production of optically pure (S)- - [(tert-butylsulphonyl)methyl]hydrocinnamic acid .
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include developing more efficient methods for its synthesis, studying its reactivity with various reagents, and testing its activity against various biological targets.
Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a more detailed and accurate analysis, more specific information or studies would be needed.
properties
IUPAC Name |
(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O5S/c1-16(2,3)13(14(21)22)19-15(23)20-18(10-8-7-9-11-18)12-26(24,25)17(4,5)6/h13H,7-12H2,1-6H3,(H,21,22)(H2,19,20,23)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGWAUDFQVIERH-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

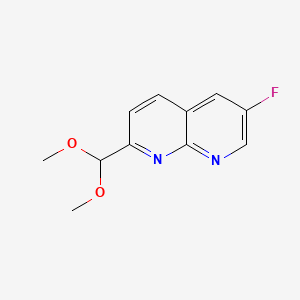
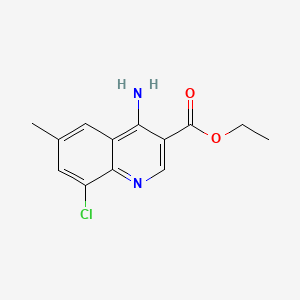
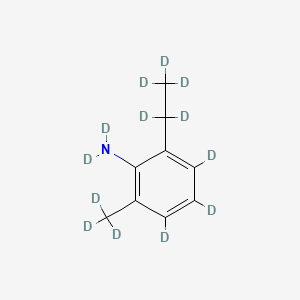
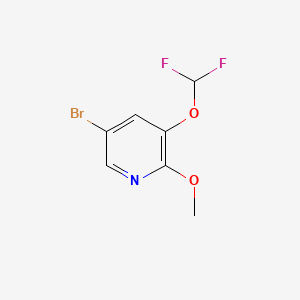
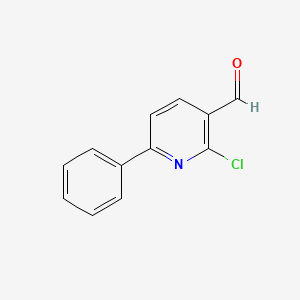
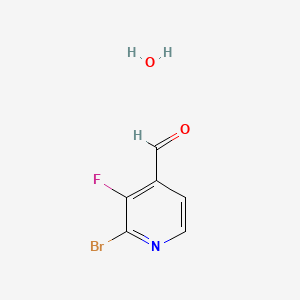
![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)
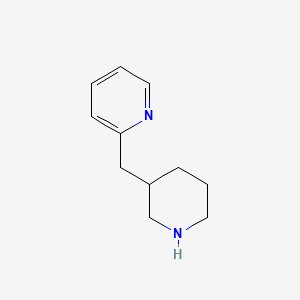
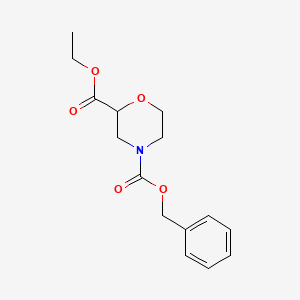

![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)
